molecular formula C16H19NO4 B2970879 Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate CAS No. 887887-85-6

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Cat. No.: B2970879
CAS No.: 887887-85-6
M. Wt: 289.331
InChI Key: PDOHRLDNPXVSES-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 3-methylbutanamido substituent at position 3 and an ethyl ester group at position 2 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The synthesis of such compounds typically begins with ethyl benzofuran-2-carboxylate derivatives, which undergo functionalization at position 3 via amidation, alkylation, or condensation reactions. For example, the introduction of the 3-methylbutanamido group likely involves acylation of a 3-amino precursor, as seen in related syntheses of benzofuropyrimidines .

Properties

IUPAC Name

ethyl 3-(3-methylbutanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-20-16(19)15-14(17-13(18)9-10(2)3)11-7-5-6-8-12(11)21-15/h5-8,10H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHRLDNPXVSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and amide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. For example, the use of palladium-catalyzed reactions for the arylation of benzofuran derivatives has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in tumor growth or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents (Position 3) Molecular Weight (g/mol) Key Biological Activities Synthesis Reference
Ethyl 3-amino benzofuran-2-carboxylate -NH₂ ~207.2 Precursor for anticancer agents
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate -CH₂(imidazole), -OCH₃ (position 6) ~388.3 Anti-HIV
Ethyl 5-(4-(3-(2,4-dinitrophenyl sulfonamido)propanoyl)piperazin-1-yl)benzofuran-2-carboxylate -Piperazine-sulfonamide ~561.5 Antitubercular
Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate -CH₃, -OCH₂C≡CH (position 4) ~258.3 Not specified (structural studies)
Target Compound : Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate -NHCO(CH₂)₂CH(CH₃) ~307.3 Hypothesized anticancer/antimicrobial Derived from
Key Observations:
  • Position 3 Functionalization : The 3-methylbutanamido group in the target compound introduces a branched alkyl chain, enhancing lipophilicity compared to smaller substituents like -NH₂ or -CH₃ . This may improve membrane permeability but reduce aqueous solubility.
  • Biological Activity: Analogs with electron-withdrawing groups (e.g., sulfonamide in ) exhibit specificity for enzymatic targets like carbonic anhydrases, while imidazole derivatives (e.g., ) show antiviral activity.

Physicochemical Properties

  • Molecular Weight: The target compound (MW ~307.3) is heavier than simpler analogs like ethyl 3-amino benzofuran-2-carboxylate (MW ~207.2) due to the 3-methylbutanamido group.
  • Solubility : The amide group may reduce solubility compared to carboxylic acid derivatives (e.g., benzofuran-based acids in ), though it remains more polar than fully alkylated analogs .
  • Thermal Stability : Higher molecular weight and branched structure suggest a higher melting point than unsubstituted ethyl benzofuran-2-carboxylate (MP 166–170°C) .

Biological Activity

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a compound derived from benzofuran, a class of heterocyclic organic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with an ethyl ester group and a 3-methylbutanamido substituent. This unique structure may contribute to its biological properties.

Research indicates that benzofuran derivatives often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways associated with cell survival and apoptosis.

Cytotoxicity Evaluation

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In related studies, various benzofuran derivatives were tested against normal cell lines using the MTT assay. Results indicated that many compounds exhibited low cytotoxicity at concentrations up to 150 µM, suggesting a favorable safety margin for further development .

Case Studies

While specific case studies on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:

  • Cardioprotection : A series of benzofuran derivatives showed promising results as ischemic cell death inhibitors in cardiac cells. The most potent compounds had EC50 values in the low micromolar range, indicating strong protective effects against cell death .
  • Anti-cancer Activity : Other benzofuran derivatives have been explored for their anti-cancer properties, with some compounds demonstrating significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

CompoundActivityEC50 (μM)Reference
3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid esterIschemic cell death inhibitor0.532
4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic esterIschemic cell death inhibitor0.557

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